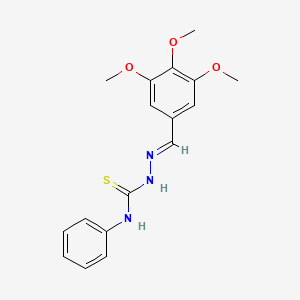
3-(4-Fluorophenyl)-N'-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinylmethylene group, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide with 3-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of an acid, such as acetic acid, to facilitate the condensation reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluorophenyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Fluorophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol
- 1-(4-Fluorophenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
3-(4-Fluorophenyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C16H12FN5O |
|---|---|
Poids moléculaire |
309.30 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H12FN5O/c17-13-5-3-12(4-6-13)14-8-15(21-20-14)16(23)22-19-10-11-2-1-7-18-9-11/h1-10H,(H,20,21)(H,22,23)/b19-10+ |
Clé InChI |
SGOWRTWLTMZPGR-VXLYETTFSA-N |
SMILES isomérique |
C1=CC(=CN=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
SMILES canonique |
C1=CC(=CN=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11668489.png)
![ethyl 2-{[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11668501.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11668502.png)
![N-benzyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668503.png)
acetate](/img/structure/B11668505.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide](/img/structure/B11668509.png)
![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668512.png)
![(5E)-5-{[5-(5-Chloro-2-methylphenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668532.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11668533.png)
![methyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668539.png)
![N-(4-{[2-(1-methylpiperidin-4-ylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11668540.png)
![4-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11668552.png)

![2-(piperidin-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11668575.png)
